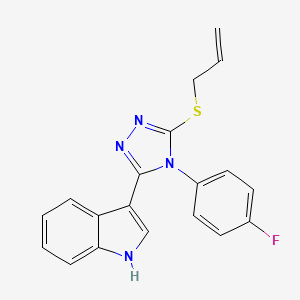

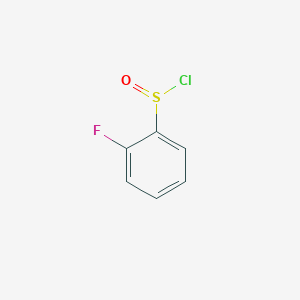

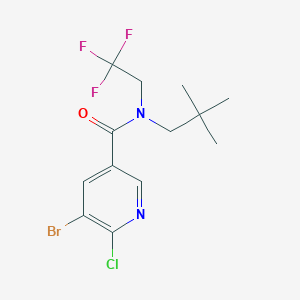

![molecular formula C13H18N6O2 B2558418 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898443-14-6](/img/structure/B2558418.png)

1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazines, which are nitrogen-containing heterocycles, are a class of compounds that the molecule belongs to . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of triazines can be achieved by the trimerization of nitrile and cyanide compounds . More specialized methods are known for the synthesis of the 1,2,3- and 1,2,4-triazines . The 1,2,4-isomer can be prepared from the condensation of 1,2-dicarbonyl compounds with amidrazones .

Molecular Structure Analysis

The molecular structure of triazines is characterized by a planar six-membered benzene-like ring with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution is easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .

Aplicaciones Científicas De Investigación

Antioxidant Activity in Medicinal Plants

Specific Scientific Field

Biochemistry and Pharmacology

Summary

1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (referred to as UP302) exhibits potent antioxidant activity. Researchers have isolated this compound from the medicinal plant Dianella ensifolia . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Experimental Procedures

Results

UP302 demonstrates strong antioxidant activity, making it a potential candidate for natural antioxidants in pharmaceuticals, functional foods, and cosmetics.

Co-crystal Formation

Specific Scientific Field

Crystallography and Solid-State Chemistry

Summary

Researchers have synthesized co-crystals involving 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione and various carboxylic acids. These co-crystals exhibit interesting structural features and interactions.

Experimental Procedures

Results

The co-crystals exhibit various hydrogen bonding patterns, including imidazole-carboxylic acid synthons. Weak interactions (CH···O, CH 3 ···O, CH···Cl, O···O, Cl···O, Cl···Cl, Cl···π, O···π, and π···π) contribute to their 2D–3D framework structures . These structures have potential applications in materials science.

Potential Therapeutic Agents

Specific Scientific Field

Medicinal Chemistry and Drug Discovery

Summary

Researchers explore derivatives of 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione as potential therapeutic agents. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer properties.

Experimental Procedures

Results

Some derivatives may serve as lead compounds for drug development. For example, derivatives with anti-inflammatory activity could be explored for treating inflammatory diseases.

These applications highlight the versatility and potential of 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione in scientific research. Researchers continue to explore its properties and applications across various disciplines.

Propiedades

IUPAC Name |

1,7-diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-5-17-11(20)9-10(16(4)13(17)21)14-12-18(9)7-8(3)15-19(12)6-2/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBFDJBHRVNKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16610366 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

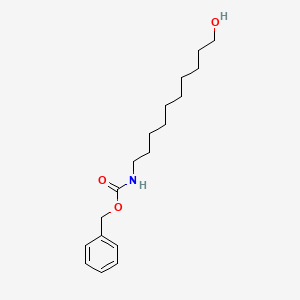

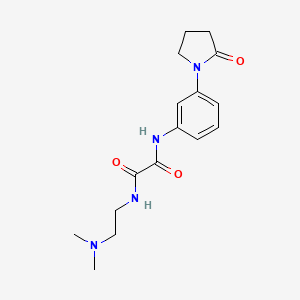

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)

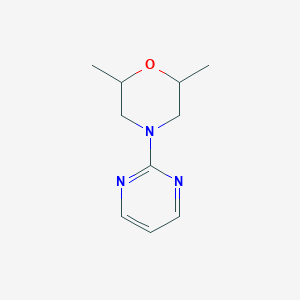

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)

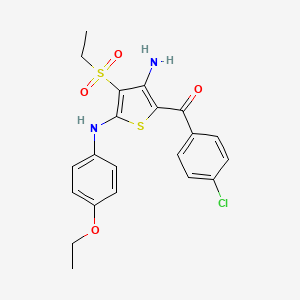

![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

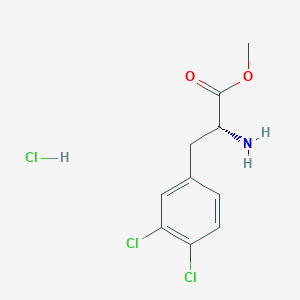

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2558354.png)

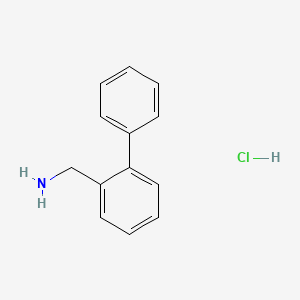

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)